molecular formula C11H11NO B101217 1-(1H-Indol-3-yl)propan-1-one CAS No. 22582-68-9

1-(1H-Indol-3-yl)propan-1-one

Cat. No. B101217
CAS RN: 22582-68-9
M. Wt: 173.21 g/mol
InChI Key: KMVYYLYKRGELJE-UHFFFAOYSA-N
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Description

1-(1H-Indol-3-yl)propan-1-one is a compound that belongs to the class of organic compounds known as indoles. Indoles are characterized by a 2,3-benzopyrrole structure and are important in various biological systems. They are also key intermediates in the synthesis of a wide range of pharmaceuticals, natural products, and advanced materials.

Synthesis Analysis

The synthesis of related indole derivatives has been reported in several studies. For instance, the synthesis of 1-((5,3-diaryl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one derivatives was achieved by reacting chalcone derivatives with hydrazine hydrate in a propanoic acid solution . Another study reported the eco-friendly synthesis of 1,3,3-tri(1H-indol-3-yl)propan-1-one using pure citrus lemon juice as a catalyst, which was then used to synthesize various derivatives . These methods highlight the versatility of indole-based compounds in chemical synthesis and their potential for generating bioactive molecules.

Molecular Structure Analysis

The molecular structure of indole derivatives can be analyzed using various spectroscopic techniques. For example, the molecular structure, vibrational frequencies, and corresponding vibrational assignments of a triazole-thione derivative were investigated using the Gaussian09 software package, and the stability of the molecule was analyzed using NBO analysis . The crystal structure of a related compound, (S)-2-amino-3-(1H-indol-3-yl)propanoic acidate, was determined by X-ray crystallography, revealing the planarity of the indole ring and the stabilization of the structure by hydrogen bonds .

Chemical Reactions Analysis

Indole derivatives can undergo a variety of chemical reactions. A study described the Rh/Cu-catalyzed synthesis of pyrido[2,1-a]indoles from 1-(pyridin-2-yl)-1H-indoles and γ-substituted propargyl alcohols, involving multiple bond cleavages and formations . Another example is the gold-catalyzed cycloisomerization of 1-(2-(tosylamino)phenyl)prop-2-yn-1-ols to 1H-indole-2-carbaldehydes, demonstrating the ability of indole derivatives to participate in complex transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of indole derivatives can be inferred from their molecular structure and reactivity. The first hyperpolarizability of a triazole-thione derivative suggests its potential in nonlinear optical applications . The antimicrobial activity of pyrazolyl propanone derivatives indicates the biological relevance of these compounds . The binding affinities of indole derivatives to various adrenoceptors, as well as their electrocardiographic, antiarrhythmic, and hypotensive activities, have been evaluated, showing the pharmacological potential of these molecules .

Scientific Research Applications

Gas-Phase Thermolysis

1-(Benzotriazol-1-yl)propan-2-one and related compounds, including analogs of 1-(1H-Indol-3-yl)propan-1-one, have been synthesized and subjected to gas-phase thermolysis. These compounds undergo a reaction to form aniline and either 2-substituted indoles or 2,3-disubstituted indoles. This study provides insights into the kinetics and mechanisms of their gas-phase pyrolysis, which is valuable for understanding the thermal behavior of such compounds (Dib et al., 2004).

Antifungal Applications

Research on indol-3-ylmethylamino derivatives, including structures similar to 1-(1H-Indol-3-yl)propan-1-one, has shown promising antifungal activity against Candida albicans. This suggests potential applications in developing new antifungal agents (Guillon et al., 2011).

Enzymatic Kinetic Resolution

Studies have explored the enantioselective lipase-mediated acetylation of racemic indolic alcohols, including compounds structurally related to 1-(1H-Indol-3-yl)propan-1-one. This process is crucial for the synthesis of enantiomerically pure compounds, which are important in medicinal chemistry and drug development (Borowiecki et al., 2017).

Synthesis as Precursors

1,3,3-Tri(1H-indol-3-yl)propan-1-one, a compound related to 1-(1H-Indol-3-yl)propan-1-one, has been synthesized and used as a precursor for creating various derivatives. This includes the synthesis of compounds like oxoketene gem-dithiol and 1,2-dithiole-3-thione, demonstrating the versatility of indolic compounds in organic synthesis (Hassan et al., 2020).

Aromatic Hydrocarbon Receptor Agonists

Derivatives of 1-(1H-Indol-3-yl)propan-2-one have been identified as agonists of the aryl hydrocarbon receptor (AHR). These compounds were derived from the degradation of indole-3-pyruvic acid, indicating potential biological activity relevant in environmental and pharmacological contexts (Chowdhury et al., 2009).

Molecular Logic Systems

A novel fluorophore based on a 1,3-bis(1,1,3-trimethyl-1H-benzo[e]indol-2(3H)-ylidene)propan-2-one structure, which is closely related to 1-(1H-Indol-3-yl)propan-1-one, has been synthesized. This compound is used as a pH-controlled molecular switch, a solvent polarity sensor, and a selective quencher for Hg2+ ions, suggesting applications in molecular logic systems (Zhang et al., 2008).

Electrochemical DNA Interaction Studies

Mannich base derivatives containing structures like 1-(1H-indol-3-yl)propan-1-one have been used to study interactions with DNA. Electrochemical methods were employed to understand these interactions, which are significant in the development of DNA-targeted agents or drug candidates (Istanbullu et al., 2017).

Safety And Hazards

The safety data sheet for a similar compound, “1-(1H-Indol-3-yl)acetic acid”, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation. It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

1-(1H-indol-3-yl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H11NO/c1-2-11(13)9-7-12-10-6-4-3-5-8(9)10/h3-7,12H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMVYYLYKRGELJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CNC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20177107
Record name 1-(1H-Indol-3-yl)propan-1-one
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Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1H-Indol-3-yl)propan-1-one

CAS RN

22582-68-9
Record name 1-(1H-Indol-3-yl)-1-propanone
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Record name 1-(1H-Indol-3-yl)propan-1-one
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Record name 22582-68-9
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Record name 1-(1H-Indol-3-yl)propan-1-one
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Record name 1-(1H-indol-3-yl)propan-1-one
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Record name 1-(1H-Indol-3-yl)-1-propanone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
24
Citations
H İSTANBULLU, H Karadeniz… - Turkish Journal of …, 2017 - journals.tubitak.gov.tr
Four different Mannich base derivatives containing an aromatic/heteroaromatic propanone structure (C1 (3-(dimethylamino)-1-(thiophen-2-yl) propan-1-one hydrochloride); C2 (3-…
Number of citations: 1 journals.tubitak.gov.tr
C Bisignano, G Ginestra, S Ferro, G Mandalari… - … Naizonale della Societa …, 2018 - iris.unime.it
Novel 3-(4-benzylpiperidin-1-yl)-1-(1H-indol-3-yl)propan-1-one derivates were effective in vitro against clinical isolates of Candida spp. and Aspergillus niger IRIS IRIS Home Sfoglia …
Number of citations: 0 iris.unime.it
MR Buemi, LD Luca, S Ferro, R Gitto - Archiv der Pharmazie, 2014 - Wiley Online Library
In an effort to improve our knowledge about structure–affinity relationships (SARs) for a class of 3‐substituted‐indole derivatives as GluN2B‐containing N‐methyl‐D‐aspartate‐type …
Number of citations: 11 onlinelibrary.wiley.com
S Ferro, L De Luca, MP Germanò, MR Buemi… - European journal of …, 2017 - Elsevier
Tyrosinase is involved in the production of melanin through the hydroxylation of monophenols to o-diphenols. The role of this enzyme was extensively studied in order to identify new …
Number of citations: 42 www.sciencedirect.com
ÂCF Costa, SCH Cavalcanti… - Journal of Applied …, 2019 - Wiley Online Library
The leaf‐cutting ants of the genus Atta are of extreme importance for agriculture and forestry. Few active products can be employed to control these pests and, therefore, the discovery of …
Number of citations: 7 onlinelibrary.wiley.com
AS Hogendorf, A Hogendorf, R Kurczab… - European Journal of …, 2019 - Elsevier
A new strategy in the design of aminergic GPCR ligands is proposed – the use of aromatic, heterocyclic basic moieties in place of the evergreen piperazine or alicyclic and aliphatic …
Number of citations: 24 www.sciencedirect.com
P SEYİTDANLIOĞLU… - Turkish Journal of …, 2018 - journals.tubitak.gov.tr
An efficient synthetic route has been described for the alkylation of 1$ H $-indole, 1$ H $-benzimidazole, and 1$ H $-benzotriazole. This approach features the alkylation of …
Number of citations: 7 journals.tubitak.gov.tr
H Istanbullu, Y Erzurumlu… - Letters in Drug …, 2014 - ingentaconnect.com
A series of new “hybrid compounds”, Mannich base derivatives of planar polycyclic/heterocyclic starting materials, was designed and synthesized. The structures of the compounds …
Number of citations: 10 www.ingentaconnect.com
W Su, Y Weng, L Jiang, Y Yang, L Zhao… - Organic Preparations …, 2010 - Taylor & Francis
The Vilsmeier (or Vilsmeier-Haack) reaction has historically been a topic of great interest to organic chemists, and it continues to attract considerable attention. Since its discovery in …
Number of citations: 66 www.tandfonline.com
T Pillaiyar, V Namasivayam, M Manickam… - Journal of medicinal …, 2018 - ACS Publications
Melanins are pigment molecules that determine the skin, eye, and hair color of the human subject to its amount, quality, and distribution. Melanocytes synthesize melanin and provide …
Number of citations: 238 pubs.acs.org

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